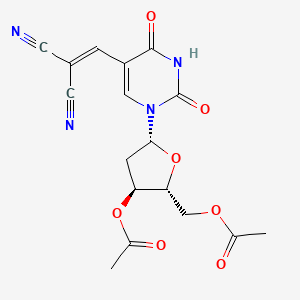
3',5'-Di-O-acetyl-2'-deoxy-5-(2,2-dicyanoethenyl)uridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’,5’-Di-O-acetyl-2’-deoxy-5-(2,2-dicyanoethenyl)uridine is a synthetic nucleoside analog. This compound is structurally derived from uridine, a naturally occurring nucleoside. The modifications in its structure, particularly the addition of acetyl groups and the dicyanoethenyl moiety, confer unique properties that make it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Di-O-acetyl-2’-deoxy-5-(2,2-dicyanoethenyl)uridine typically involves multiple steps One common approach starts with the acetylation of 2’-deoxyuridine to protect the hydroxyl groups
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to improve yield and purity, as well as the use of industrial-grade reagents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
3’,5’-Di-O-acetyl-2’-deoxy-5-(2,2-dicyanoethenyl)uridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the dicyanoethenyl group.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Acetyl groups can be substituted using nucleophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can lead to the formation of reduced analogs of the original compound .
Applications De Recherche Scientifique
3’,5’-Di-O-acetyl-2’-deoxy-5-(2,2-dicyanoethenyl)uridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study nucleoside metabolism and its effects on cellular processes.
Industry: It may be used in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of 3’,5’-Di-O-acetyl-2’-deoxy-5-(2,2-dicyanoethenyl)uridine involves its incorporation into nucleic acids, where it can interfere with normal nucleoside function. This can lead to the inhibition of DNA and RNA synthesis, which is particularly useful in antiviral and anticancer therapies. The molecular targets include enzymes involved in nucleic acid synthesis, such as DNA polymerases and reverse transcriptases .
Comparaison Avec Des Composés Similaires
Similar Compounds
3’,5’-Di-O-acetyl-2’-deoxy-2’-fluorouridine: Another nucleoside analog with modifications at the 2’ position.
2’,3’-Di-O-acetyl-5’-deoxy-5-fluorocytidine: A compound with similar acetyl protection but different base modifications
Uniqueness
3’,5’-Di-O-acetyl-2’-deoxy-5-(2,2-dicyanoethenyl)uridine is unique due to the presence of the dicyanoethenyl group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications where specific interactions with nucleic acids are required .
Propriétés
Numéro CAS |
911843-43-1 |
|---|---|
Formule moléculaire |
C17H16N4O7 |
Poids moléculaire |
388.3 g/mol |
Nom IUPAC |
[(2R,3S,5R)-3-acetyloxy-5-[5-(2,2-dicyanoethenyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C17H16N4O7/c1-9(22)26-8-14-13(27-10(2)23)4-15(28-14)21-7-12(3-11(5-18)6-19)16(24)20-17(21)25/h3,7,13-15H,4,8H2,1-2H3,(H,20,24,25)/t13-,14+,15+/m0/s1 |
Clé InChI |
BRIBTWAXNWIDQV-RRFJBIMHSA-N |
SMILES isomérique |
CC(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C=C(C#N)C#N)OC(=O)C |
SMILES canonique |
CC(=O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C=C(C#N)C#N)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


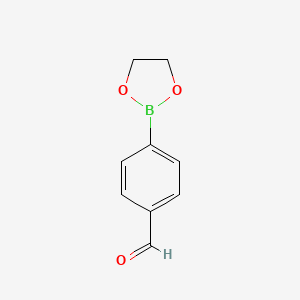
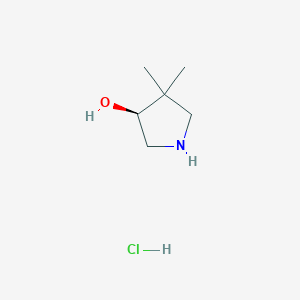
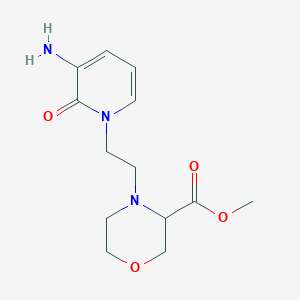
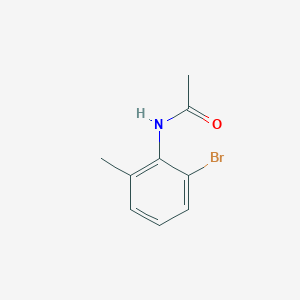
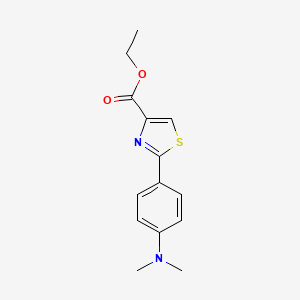
amino}methyl)furan-3-carboxylate](/img/structure/B13935784.png)
![tert-Butyl 3-fluoro-2-formyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B13935789.png)
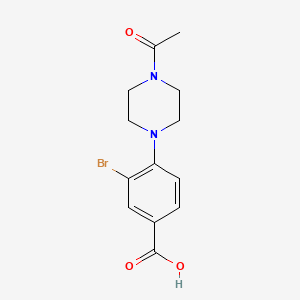
![Methyl 4-(7-chloro-6-fluoro-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B13935805.png)
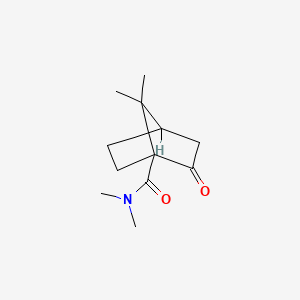
![4-[(2-Bromophenyl)methylene]-2-methyl-5(4H)-oxazolone](/img/structure/B13935815.png)
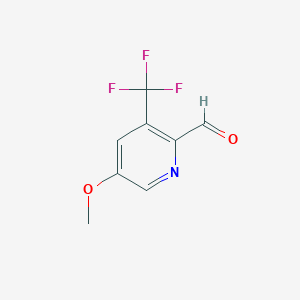
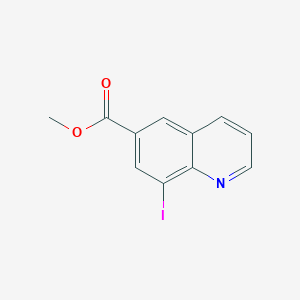
![n-[2-(3-Chlorophenyl)-3h-benzimidazol-5-yl]acetamidine](/img/structure/B13935839.png)
